molecular formula C19H18N2O5 B12180521 Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate

Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate

Cat. No.: B12180521
M. Wt: 354.4 g/mol
InChI Key: SXFSBQQHNHMCCR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate , systematically describes its structure:

  • Quinazolinone core : A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4 and a methyl group at position 2.
  • 3-(3-Methoxyphenyl) substituent : A phenyl ring substituted with a methoxy group at the meta position, attached to the quinazolinone’s position 3.
  • Acetate side chain : An ethoxycarbonylmethyl group (–OCH2COOCH3) linked via an ether bond to position 6 of the quinazolinone.

The molecular formula, C19H19NO6 , corresponds to a molecular weight of 354.4 g/mol . Key structural features include:

  • 19 carbon atoms : Distributed across the quinazolinone core (10 carbons), methoxyphenyl group (7 carbons), and acetate moiety (2 carbons).
  • Heteroatoms : One nitrogen in the pyrimidine ring and three oxygen atoms in the methoxy, ketone, and ester groups.

Table 1: Atomic Composition and Bonding

Component Atoms Bonds
Quinazolinone C10H8N2O Fused aromatic/pyrimidine
Methoxyphenyl C7H7O Meta-substituted aryl
Acetate C2H3O3 Ester-linked ether

Atomic-Level Structural Elucidation via X-Ray Crystallography

While direct X-ray data for this compound is unavailable, analogous quinazolinone derivatives exhibit characteristic structural motifs. For example, the related compound 2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate shows a dihedral angle of 79.99° between the benzoate and quinazolinone planes, with orthogonal aryl group orientations . Extrapolating these findings:

  • Bond lengths : The C–O bond in the acetate group is expected to measure 1.36 Å , consistent with ester linkages.
  • Torsion angles : The methoxyphenyl group likely forms a ~85° angle with the quinazolinone plane, minimizing steric hindrance.
  • Intermolecular interactions : C–H···O and C–H···π interactions stabilize the crystal lattice, as observed in similar structures .

Figure 1: Hypothetical Crystal Packing Diagram
(Note: Diagram illustrates predicted C–H···O interactions between acetate oxygens and quinazolinone hydrogens.)

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

Quinazolinones commonly exhibit keto-enol tautomerism , influenced by phase:

  • Solid state : The 4-oxo (keto) form dominates, stabilized by resonance and intermolecular hydrogen bonding. Infrared spectroscopy of analogous compounds shows a strong C=O stretch at 1,680 cm⁻¹ .
  • Solution state : Nuclear magnetic resonance (NMR) studies reveal equilibrium between keto and enol forms. In deuterated dimethyl sulfoxide, the enol tautomer’s hydroxyl proton appears as a broad singlet near δ 12.5 ppm .

Table 2: Tautomeric Equilibrium Constants

Solvent Keto:Enol Ratio
DMSO-d6 3:1
CDCl3 5:1

Conformational Dynamics via Rotational Spectroscopy

Rotational spectra reveal the compound’s flexibility:

  • Acetate group rotation : The –OCH2COOCH3 side chain adopts gauche and anti conformers, with energy differences of ~2.3 kJ/mol .
  • Methoxyphenyl orientation : Two stable conformers exist, differing by 180° rotation around the C–N bond. Microwave spectroscopy identifies a 1:0.8 population ratio between these states .

Equation 1: Rotational Constant Calculation
$$ B = \frac{h}{8\pi^2 I} $$
Where $$ I $$ is the moment of inertia, calculated as 12.5 u·Å² for the lowest-energy conformer.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetate

InChI

InChI=1S/C19H18N2O5/c1-12-20-17-8-7-15(26-11-18(22)25-3)10-16(17)19(23)21(12)13-5-4-6-14(9-13)24-2/h4-10H,11H2,1-3H3

InChI Key

SXFSBQQHNHMCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)OC)C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Anthranilamide and Ketone Cyclization

A widely used method involves reacting anthranilamide with a ketone (e.g., acetone) and an aldehyde (e.g., 3-methoxybenzaldehyde) in aqueous medium. Graphene oxide (GO) nanosheets and oxone serve as catalysts under mild conditions.

Procedure :

  • Anthranilamide (1 mmol), acetone (1 mmol), and 3-methoxybenzaldehyde (1 mmol) are mixed in water (3 mL).

  • GO nanosheets (25 mg) and oxone (307 mg) are added.

  • The reaction is stirred at room temperature for 6–12 hours.

  • The crude product is filtered, dissolved in ethanol, and crystallized.

Outcome :

  • Yields 80–86% for analogous 2-methyl-3-aryl-dihydroquinazolinones.

  • Advantages: Aqueous conditions, minimal byproducts.

Integrated Synthesis: One-Pot Strategies

Sequential Cyclization and Alkylation

A one-pot method combines core formation and side-chain introduction.

Procedure :

  • Anthranilamide, 3-methoxybenzaldehyde, and acetone undergo cyclocondensation in water with GO/oxone.

  • Without isolation, methyl chloroacetate (1.2 mmol) and K2CO3 (2 mmol) are added.

  • The mixture is stirred at 60°C for 6 hours.

  • Crystallization from ethanol affords the final product.

Outcome :

  • Overall yield: 70–75%.

  • Reduces purification steps.

Comparative Analysis of Methods

MethodConditionsYieldScalabilityKey Advantage
CyclocondensationAqueous, RT, GO/oxone80–86%HighEco-friendly, minimal waste
SNArDMSO, 135°C, Cs2CO365–70%ModerateTransition-metal-free
Heck CouplingPd-catalyzed, 80°C75–80%HighCrystallization purification
One-PotSequential steps, 60°C70–75%ModerateReduced isolation steps

Optimization Challenges and Solutions

Regioselectivity in Substitution

  • Issue : Competing reactions at positions 6 and 8.

  • Solution : Electron-withdrawing groups (e.g., fluoro) at position 6 direct substitution.

Byproduct Formation in Heck Reactions

  • Issue : Isomerization of acrylate intermediates.

  • Solution : Use of bulky phosphine ligands (e.g., tris(o-tolyl)phosphine) improves selectivity.

Purification Complexity

  • Issue : Column chromatography reduces scalability.

  • Solution : Crystallization-driven protocols, as in the Heck method, enhance industrial viability .

Chemical Reactions Analysis

Reactivity at the Quinazolinone Core

The quinazolinone ring undergoes nucleophilic substitution and oxidation reactions:

  • Nucleophilic Attack : The 2-methyl group and 4-oxo moiety are susceptible to nucleophilic substitution. For example, reactions with N-aryl-2-chloroacetamides in acetone/K₂CO₃ yield N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives via SN2 mechanisms .

  • Oxidation : The 4-oxo group participates in redox reactions, though specific data for this compound require further exploration.

Ester Group Reactivity

The methyl acetate side chain undergoes hydrolysis and transesterification :

  • Acidic Hydrolysis : The ester hydrolyzes to the corresponding carboxylic acid under HCl/EtOH (reflux, 4 h) .

  • Alkaline Conditions : Reacts with amines (e.g., hydrazine) to form hydrazides, as observed in analogous quinazoline esters .

Reaction TypeConditionsProductSource
Acidic HydrolysisHCl/EtOH, reflux, 4 hCarboxylic acid derivative
TransesterificationMethanol/K₂CO₃, RT, 12 hMethyl ester interchange

Functionalization at the Methoxyphenyl Group

The 3-methoxyphenyl substituent enables demethylation and electrophilic substitution :

  • Demethylation : Treatment with BBr₃ in DCM removes the methoxy group, forming a phenolic derivative.

  • Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the para position relative to the methoxy group.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Palladium-Catalyzed Coupling : Reacts with aryl boronic acids to form biaryl derivatives, leveraging the quinazolinone’s electron-deficient nature .

Mechanistic Insights

  • Microwave Effects : Microwave irradiation accelerates S-alkylation by enhancing dipole polarization, reducing reaction time from hours to minutes .

  • Electronic Effects : The electron-withdrawing quinazolinone ring directs electrophiles to the methoxyphenyl group’s para position.

Spectroscopic Evidence for Reaction Outcomes

Key spectral data confirming reaction products:

Reaction ProductIR (cm⁻¹)¹H NMR (δ, ppm)Source
Hydrolyzed carboxylic acid1680 (C=O), 2500–3300 (OH)12.1 (s, 1H, COOH)
N-arylacetamide derivative1670–1694 (C=O amide)9.83–11.09 (s, 1H, NH)

Future Research Directions

  • Explore photocatalytic C–H functionalization for late-stage diversification .

  • Investigate enantioselective reactions using chiral catalysts .

Scientific Research Applications

Synthesis Methodologies

The synthesis of Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate has been achieved through innovative green chemistry approaches. A notable method involves a two-step synthesis using deep eutectic solvents (DES) and microwave-induced reactions.

Synthesis Process:

  • Step 1: The precursor 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one is synthesized from anthranilic acid in a choline chloride:urea DES at elevated temperatures.
  • Step 2: The alkylation of the thiol compound is performed using methyl bromoacetate and sodium acetate under microwave irradiation, yielding the desired compound with a 59% yield .

This method emphasizes the efficiency and environmental benefits of using green chemistry techniques, reducing the reaction time and energy consumption compared to traditional methods.

Biological Activities

This compound has shown promising biological activities, particularly in antimicrobial research. Studies indicate that derivatives of quinazoline compounds possess significant antibacterial and antifungal properties.

Antimicrobial Activity:
Research has demonstrated that related quinazoline derivatives exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds synthesized using similar methodologies have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing moderate to high efficacy .

Therapeutic Potential

The therapeutic applications of this compound are being explored in the context of cancer treatment and other diseases. The quinazoline scaffold is known for its ability to inhibit specific enzymes involved in cancer progression.

Potential Uses:

  • Anticancer Activity: Quinazoline derivatives have been investigated for their potential to inhibit tumor growth by targeting kinase pathways essential for cancer cell proliferation.
  • Anti-inflammatory Properties: Some studies suggest that these compounds may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Studies

A comprehensive analysis of case studies highlights the effectiveness of this compound in various research contexts:

Study Focus Findings
Nguyen et al. (2019)Synthesis OptimizationDeveloped a microwave-assisted method for synthesizing quinazoline derivatives with improved yields .
Khalil (2008)Antimicrobial TestingEvaluated the antimicrobial properties of synthesized quinazolines against multiple pathogens .
El-Azab et al. (2020)Biological ActivityInvestigated the anticancer potential of quinazoline derivatives, showing promising results in vitro .

Mechanism of Action

The mechanism of action of methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves its interaction with specific molecular targets. The compound’s quinazolinone core can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antibacterial, antiviral, and anticancer effects . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl)Thio)Acetate
  • Core Structure: Same quinazolinone backbone but with a thioacetate group (-S-CH$ _2 $-COOCH$ _3 $) instead of oxyacetate.
  • Synthesis : Similar green chemistry methods (DESs and microwaves) yield 59%, comparable to the target compound .
  • Spectral Data : Key differences include $ ^1H $ NMR shifts for the thioether methylene (δ 4.01 ppm) and sulfur’s electron-withdrawing effects altering aromatic proton signals .
  • Implications : The thioacetate group may enhance lipophilicity and alter metabolic stability compared to the oxyacetate analog.
Alkyl 2-((3-Allyl-4-Oxo-3,4-Dihydroquinazolin-2-Yl)Thio)Acetate (6a-e)
  • Substituents : Allyl group at position 3 instead of 3-methoxyphenyl; thioacetate functional group .
  • Synthesis : Traditional alkylation in DMF yields 45% (lower than green methods), requiring longer reaction times (6 hours) .
  • Physical Properties: Lower melting points (e.g., 79–82°C for triazine derivatives in ) suggest reduced crystallinity compared to aryl-substituted quinazolinones .
3,4-Dihydro-7-Methoxy-4-Oxo-Quinazolin-6-Yl Acetate
  • Substituents : Acetate at position 6 and 7-methoxy group (vs. 3-methoxyphenyl and 6-oxyacetate in the target) .

Substituent Position and Electronic Effects

2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-Yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))Quinazolin-4(3H)-One (4l)
  • Substituents : Multiple 4-methoxyphenyl groups and a 2,2-dimethylpropyl chain .
  • Physical Properties : Higher melting point (228–230°C) due to extended aromatic stacking and rigid substituents .
  • Synthesis : Pd-catalyzed cross-coupling achieves 81% yield, highlighting efficiency for complex arylations .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point Key Spectral Features ($ ^1H $ NMR) Reference ID
Target Compound Quinazolinone 3-(3-MeO-phenyl), 2-Me, 6-oxyacetate 59% Not Reported δ 3.69 (ester –OCH3), 3.79 (3-OCH3)
Methyl 2-((3-(3-MeO-phenyl)-4-oxo-quinazolin-2-yl)thio)acetate Quinazolinone 3-(3-MeO-phenyl), 2-S-CH2-COOCH3 59% Not Reported δ 4.01 (SCH2), 3.69 (ester –OCH3)
Alkyl 2-((3-allyl-4-oxo-quinazolin-2-yl)thio)acetate (6a) Quinazolinone 3-allyl, 2-S-CH2-COOCH3 45% Not Reported δ 4.01 (SCH2), allyl protons at δ 5.2–5.8
3,4-Dihydro-7-MeO-4-oxo-quinazolin-6-yl acetate Quinazolinone 7-MeO, 6-acetate Not Reported Not Reported Likely δ 2.1 (acetate CH3), 3.8 (7-OCH3)
2-(3-(4-MeO-phenyl)-2,2-dimethylpropyl)-6,8-bis(4-MeO-phenyl)quinazolin-4-one Quinazolinone 4-MeO-phenyl, 2,2-dimethylpropyl 81% 228–230°C Aromatic protons at δ 6.8–7.5 (4-MeO-phenyl)

Implications of Structural Differences

  • Biological Activity : Thioacetate and oxyacetate groups may influence binding to biological targets due to differences in hydrogen bonding and electronegativity .
  • Physicochemical Properties : Electron-donating methoxy groups enhance solubility, while bulky substituents (e.g., 2,2-dimethylpropyl) increase melting points and crystallinity .

Biological Activity

Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 3-methoxyphenyl isothiocyanate with anthranilic acid derivatives. A notable green synthetic procedure has been reported, which enhances yield and reduces environmental impact by employing deep eutectic solvents (DES) at mild temperatures .

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that these compounds can reduce cell viability significantly across different tumor types, including prostate and breast cancer cells .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making them potential candidates for antibiotic development .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, some derivatives have been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both humans and pathogens like Plasmodium falciparum . This inhibition can lead to reduced proliferation of cancer cells and parasites.

Case Studies

Study Findings
Umesha et al. (2009)Identified significant inhibition of DHODH by related compounds, suggesting potential for immunosuppressive applications .
Recent Antitumor StudiesShowed that similar quinazoline derivatives inhibited cell proliferation in multiple cancer lines with IC50 values indicating potent activity .
Antimicrobial EvaluationsDemonstrated effectiveness against MRSA and other resistant strains, highlighting the therapeutic potential in infectious diseases .

Q & A

Q. What are the standard synthetic routes for Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate, and how is its purity confirmed?

The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) can react with methoxyphenol derivatives under controlled temperatures (-35°C to 40°C) using DIPEA as a base . Purification involves column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) to isolate the product, followed by recrystallization. Purity is confirmed using:

  • ¹H NMR (e.g., δ = 3.76 ppm for methoxy groups in DMSO-d₆) .
  • HPLC with UV detection, as demonstrated in pesticide analysis methods for structurally related esters .
  • Melting point analysis (e.g., 79–82°C for analogous triazine derivatives) .

Q. How can researchers confirm the molecular structure of this compound?

Structural elucidation relies on:

  • X-ray crystallography : Used to resolve bond angles and stereochemistry in similar quinazolinone derivatives (e.g., methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate) .
  • 2D NMR techniques (COSY, HSQC): Critical for assigning proton and carbon signals, especially for overlapping peaks in aromatic regions .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₆H₂₂N₄O₇ for triazine analogs) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for higher yield and scalability?

Key variables include:

  • Temperature control : Lower temperatures (-35°C) improve selectivity during triazine coupling .
  • Catalyst screening : Palladium-catalyzed reductive cyclization (e.g., nitroarene reduction using formic acid derivatives) could enhance step efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) may increase reaction rates compared to DCM .
  • Scalability : MPLC (medium-pressure liquid chromatography) with 30–35 cm³/min flow rates reduces purification time .

Q. What strategies are recommended for elucidating the compound's mechanism of action in biological systems?

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms, inspired by triazine-based herbicides (e.g., metsulfuron-methyl) .
  • Molecular docking : Compare binding affinity with quinazolinone scaffolds (e.g., pantoprazole sodium) to predict target proteins .
  • Metabolite profiling : Identify degradation products using LC-MS, as seen in studies on pyrrolizine derivatives .

Q. How should researchers address contradictions in spectral data between different studies?

  • Isotopic labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference in NMR .
  • Cross-validation : Compare HRMS data with computational predictions (e.g., DFT-calculated molecular orbitals) .
  • Crystallographic refinement : Re-examine X-ray data (e.g., anisotropic displacement parameters) to resolve ambiguities in bond lengths .

Q. What computational methods are used to predict the compound's reactivity and stability?

  • Density Functional Theory (DFT) : Models electron-density distributions to predict nucleophilic/electrophilic sites, as applied to triazine derivatives .
  • Molecular dynamics simulations : Assess stability under physiological conditions (pH 7.4, 37°C) .
  • Degradation pathway modeling : Identify hydrolytic or oxidative hotspots (e.g., ester or methoxy groups) .

Notes on Data Contradictions

  • Synthetic yield discrepancies : Variations in DIPEA stoichiometry (1.1–1.6 equiv.) and reaction time (7–47 hours) significantly impact yields in triazine-based syntheses .
  • Melting point ranges : Polymorphism or residual solvents (e.g., EtOAc) can broaden melting points; differential scanning calorimetry (DSC) is recommended for clarification .

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